![molecular formula C22H24N6O3 B2809295 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 921165-21-1](/img/structure/B2809295.png)
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
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Overview
Description
The compound “N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom . The presence of an ethoxy group and a tolyl group indicates that there are ether and aromatic components in the molecule as well.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would provide a degree of three-dimensionality to the molecule . The tetrazole group could potentially participate in hydrogen bonding and other interactions due to the presence of nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom . The tetrazole group could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrazole group could increase its solubility in polar solvents . The aromatic tolyl group could contribute to its stability .Scientific Research Applications
Synthesis and Biological Screening
Researchers have synthesized novel heterocyclic compounds, including derivatives with structures related to "N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide," and evaluated their antimicrobial activities. The synthesis process often involves the condensation of benzaldehyde derivatives with carbohydrazides, followed by cyclocondensation and Mannich reactions to afford compounds with potential antimicrobial properties (Shah, Patel, & Vyas, 2019).
Structural Characterization and Complexation Properties
Complexation properties of related compounds have been investigated, particularly focusing on their interactions with trivalent lanthanides. Spectroscopic titration studies and structural characterizations through X-ray crystallography revealed insights into the coordination behavior and stability constants of these complexes, which have implications for their use in material science and coordination chemistry (Kobayashi et al., 2019).
Antimicrobial and Antiallergic Applications
The antimicrobial and antiallergic potential of tetrazolyl derivatives has been a subject of research. Studies have synthesized and tested various compounds for their activity against different bacterial strains and in models of allergic reactions, highlighting their potential as leads for developing new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021); (Honma et al., 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-3-31-19-10-8-18(9-11-19)28-20(24-25-26-28)13-23-22(30)16-12-21(29)27(14-16)17-6-4-15(2)5-7-17/h4-11,16H,3,12-14H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPNWKYFLKKUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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